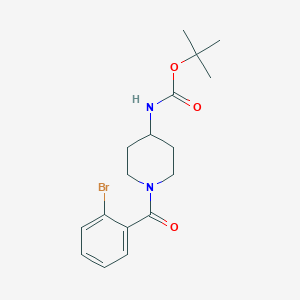

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOXMEZBSMHUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzoyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis Products: 1-(2-bromobenzoyl)piperidin-4-amine and carbon dioxide.

Scientific Research Applications

The compound tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate is a versatile compound with applications in scientific research and industry. Its structure allows it to participate in various chemical reactions and interact with biological targets, making it a tool in developing new materials and therapeutic agents.

Scientific Research Applications

- Chemistry It is used as an intermediate in synthesizing more complex molecules, mainly in developing pharmaceuticals and agrochemicals.

- Biology The compound is studied for its potential biological activities, including antimicrobial properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent, mainly in targeting specific molecular pathways.

- Industry It is used in developing new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

- tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate

These compounds share a similar core structure but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the compound’s reactivity, biological activity, and physicochemical properties.

Potential Therapeutic Applications

Tert-butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit specific cancer pathways or target cancer cells selectively. It is also explored for its potential in treating neurological disorders such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Properties

Research indicates that tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate exhibits biological activities, particularly in antimicrobial properties. It has shown effectiveness against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. The compound's mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate, highlighting substituent differences, synthetic yields, and molecular properties:

Biological Activity

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate, with the chemical formula CHBrNO and CAS number 1286275-10-2, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a piperidine ring substituted with a bromobenzoyl group and tert-butyl carbamate moiety. The molecular weight is approximately 383.28 g/mol, and it has a predicted boiling point of 509.4 °C. The structure can be represented as follows:

| Component | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 383.28 g/mol |

| Boiling Point | 509.4 °C |

| Density | 1.37 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate exhibit significant antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium). For instance, compounds in related studies demonstrated effective minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL against these pathogens .

The biological activity of tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could also interact with cellular receptors, modulating signaling pathways that affect cell survival and proliferation.

Case Studies

- In Vitro Studies : A study involving the synthesis and biological evaluation of related piperidine derivatives showed that certain modifications to the piperidine ring enhanced their anti-inflammatory properties by inhibiting IL-1β release in macrophages . This suggests a potential anti-inflammatory mechanism for tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate.

- Chemical Screening : In a screening of various derivatives for their biological activities, compounds similar to tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate were found to exhibit concentration-dependent inhibition of pyroptosis in human macrophages, indicating a role in modulating immune responses .

Summary of Biological Activities

The following table summarizes the biological activities associated with tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate and its analogs:

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action for tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate. Potential avenues include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating how changes to the molecular structure affect activity.

- Combination Therapies : Evaluating synergistic effects when combined with existing antibiotics.

Q & A

Basic: What synthetic strategies are recommended for the preparation of tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate?

The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach includes:

- Step 1 : Protection of piperidin-4-amine with tert-butyl carbamate (BOC) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

- Step 2 : Coupling the BOC-protected piperidine with 2-bromobenzoyl chloride via nucleophilic acyl substitution. This requires anhydrous conditions and catalytic DMAP to enhance reactivity .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~60-75%) can be achieved by controlling reaction time and stoichiometry .

Advanced: How can reaction conditions be optimized to minimize by-products during the benzoylation step?

Key factors include:

- Solvent Selection : Use DCM or THF to stabilize intermediates and reduce side reactions like hydrolysis .

- Catalyst Optimization : DMAP (4-dimethylaminopyridine) improves acylation efficiency by activating the carbonyl group .

- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to suppress competing elimination or over-reaction .

- Stoichiometric Ratios : A 1.2:1 molar ratio of 2-bromobenzoyl chloride to BOC-piperidine ensures complete conversion while avoiding excess reagent .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective benzoylation (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for bromobenzoyl) and BOC group integrity .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺]⁺ at m/z 395.2) .

- FT-IR : Key peaks include C=O stretches (1690–1720 cm⁻¹ for carbamate and benzoyl groups) .

Advanced: How can the bromine substituent be leveraged for further functionalization in medicinal chemistry applications?

The 2-bromobenzoyl group enables:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups .

- Nucleophilic Substitution : Replace bromine with amines or thiols under SNAr conditions (e.g., K₂CO₃, DMF, 80°C) to diversify the scaffold .

- Radical Reactions : Photocatalytic C-Br activation for C-C bond formation .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as acute toxicity data (oral LD₅₀ > 300 mg/kg) suggest moderate hazard .

- Waste Disposal : Neutralize with aqueous NaOH before disposal to hydrolyze reactive groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare positional isomers (e.g., 2-bromo vs. 3-bromo derivatives) to assess electronic/steric effects on target binding .

- Assay Standardization : Validate protocols (e.g., enzyme inhibition IC₅₀) using controls like known kinase inhibitors to normalize inter-lab variability .

- Computational Modeling : Docking studies (AutoDock Vina) can rationalize activity differences by predicting binding poses .

Basic: What are the primary applications of this compound in drug discovery?

- Intermediate in PROTAC Synthesis : The bromine serves as a handle for linker attachment in targeted protein degradation .

- Kinase Inhibitor Development : The piperidine-carbamate scaffold mimics ATP-binding motifs in kinases .

Advanced: How does the tert-butyl carbamate group influence solubility and crystallinity?

- Solubility : The BOC group reduces polarity, enhancing solubility in organic solvents (logP ~3.2) but decreasing aqueous solubility. Co-solvents (e.g., DMSO) are recommended for biological assays .

- Crystallinity : The bulky tert-butyl group promotes crystal lattice formation, facilitating X-ray diffraction analysis .

Basic: What are common impurities observed during synthesis, and how are they removed?

- By-Products : Unreacted 2-bromobenzoyl chloride (retention time ~4.2 min via HPLC) and de-BOC derivatives.

- Purification : Silica gel chromatography (hexane:EtOAc 3:1) or recrystallization from ethanol/water .

Advanced: How can computational methods guide the design of analogs with improved metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.